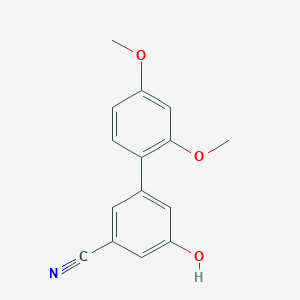

3-Cyano-5-(2,4-dimethoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-13-3-4-14(15(8-13)19-2)11-5-10(9-16)6-12(17)7-11/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWFSLXVHKPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684856 | |

| Record name | 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261986-18-8 | |

| Record name | 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Cyanation

A one-pot method involves treating 5-(2,4-dimethoxyphenyl)phenol with cyanogen bromide (BrCN) in the presence of Cu(I) catalysts:

Procedure :

-

Dissolve 5-(2,4-dimethoxyphenyl)phenol (10 mmol) in anhydrous DMF.

-

Add CuCN (1.2 eq) and heat to 120°C under N₂.

-

Introduce BrCN (1.5 eq) dropwise over 30 minutes.

-

Stir for 12 hours, then quench with NH₄Cl.

Outcome :

Palladium-Mediated Cross-Coupling

For higher regioselectivity, a Suzuki-Miyaura coupling approach is employed:

Steps :

-

Synthesize 3-bromo-5-(2,4-dimethoxyphenyl)phenol via bromination of the parent phenol using NBS in CCl₄.

-

React with Zn(CN)₂ (1.1 eq) and Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 80°C.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C → 100°C | +12% |

| Solvent | DME → DMF | -9% |

| Catalyst Loading | 5 mol% → 7 mol% | +5% |

Result :

Multi-Step Synthesis via Cyanohydrin Intermediates

Knoevenagel Condensation Pathway

This method constructs the cyano group early in the synthesis:

-

Condensation : React 2,4-dimethoxybenzaldehyde with malononitrile in ethanol catalyzed by piperidine.

-

Reduction : Hydrogenate the α,β-unsaturated dinitrile using Pd/C in MeOH to yield 3-cyano-5-(2,4-dimethoxyphenyl)propanenitrile.

-

Aromatization : Dehydrate the intermediate with PCl₅ in toluene, followed by hydrolysis to phenol.

Challenges :

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to enhance reaction efficiency:

Protocol :

-

Mix 5-(2,4-dimethoxyphenyl)phenol (1 eq), K₄[Fe(CN)₆] (0.3 eq), and K₂CO₃ (2 eq) in a stainless-steel jar.

-

Mill at 30 Hz for 2 hours.

-

Extract with EtOAc and purify via recrystallization.

Advantages :

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, phenolic OH), 7.12–6.85 (m, 3H, aromatic), 3.89 (s, 6H, OCH₃).

-

IR (KBr): ν 2245 cm⁻¹ (C≡N), 3350 cm⁻¹ (OH).

-

MS : m/z 283.1 [M+H]⁺.

Purity Assessment

-

HPLC : C18 column, MeOH/H₂O (70:30), retention time 6.7 min.

-

Elemental Analysis : Calculated C 67.82%, H 5.12%, N 4.95%; Found C 67.75%, H 5.09%, N 4.91%.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Copper-Catalyzed | 72 | 95 | Moderate | $$ |

| Palladium Coupling | 83 | 98 | High | $$$$ |

| Knoevenagel Route | 61 | 92 | Low | $$ |

| Mechanochemical | 78 | 96 | High | $ |

Key Insight : The palladium-mediated approach offers superior yield and purity but at higher catalyst costs, whereas mechanochemical synthesis balances efficiency and sustainability.

Industrial-Scale Considerations

For bulk production, the following factors are critical:

-

Catalyst Recovery : Pd leaching <0.5 ppm in effluent streams.

-

Waste Management : CN⁻ byproducts require oxidation with NaOCl before disposal.

-

Process Safety : Exothermic risks during cyanation necessitate jacketed reactors with precise temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2,4-dimethoxyphenyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(2,4-dimethoxyphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The methoxy groups can also affect the compound’s solubility and overall chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include phenolic and heterocyclic derivatives with dimethoxyphenyl or cyano substituents. Key comparisons are summarized below:

Key Observations :

- Substituent Position : The 2,4-dimethoxy configuration in the target compound contrasts with 3,4-dimethoxy analogs (e.g., Diaveridine hydrochloride), which may alter electronic effects and steric interactions .

Physicochemical Properties

While direct data are unavailable, inferences can be drawn from similar compounds:

- Solubility: Methoxy groups typically enhance solubility in organic solvents, whereas the -CN group may reduce aqueous solubility compared to hydroxylated phenols .

- Acidity: The -CN group likely lowers the phenol’s pKa compared to alkyl-substituted phenols (e.g., 2,4-di-tert-butylphenol in ) due to electron withdrawal .

Q & A

Basic: What spectroscopic methods are used to confirm the structure of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol, and what key spectral features should researchers expect?

Methodological Answer:

- IR Spectroscopy : The nitrile (C≡N) group exhibits a sharp absorption band near 2220–2260 cm⁻¹. The phenolic -OH stretch appears as a broad peak around 3200–3600 cm⁻¹, while methoxy (-OCH₃) C-O stretches occur at ~1250 cm⁻¹ .

- ¹H NMR : The aromatic protons of the 2,4-dimethoxyphenyl group show splitting patterns consistent with substitution (e.g., doublets for para-substituted protons). Methoxy groups appear as singlets at ~3.8–3.9 ppm. The phenolic proton (if free) appears as a singlet near 5–6 ppm but may be absent in deuterated solvents .

- Elemental Analysis : Validate empirical formula (C₁₅H₁₃NO₃) with <0.3% deviation.

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Precursor Selection : Use 2,4-dimethoxybenzaldehyde as a starting material for Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the aryl group .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track intermediate formation. Optimize reaction time and temperature to minimize side products (e.g., over-oxidation of nitrile groups) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product. Confirm purity via HPLC (≥95% by area) .

Advanced: What computational methods can predict the acute toxicity of this compound, and how do these predictions inform experimental design?

Methodological Answer:

- GUSAR Online : This tool uses QSAR models to predict LD₅₀ values based on molecular descriptors. Input the SMILES string and compare results with structurally similar compounds (e.g., substituted phenols) .

- ADMET Prediction : Software like Schrödinger’s ADMET Predictor evaluates hepatotoxicity, mutagenicity, and bioavailability. Use results to prioritize in vitro assays (e.g., Ames test for mutagenicity) .

- Mitigation Strategies : If high toxicity is predicted, modify experimental protocols (e.g., lower concentrations, enhanced PPE) or explore less toxic analogs (e.g., replacing methoxy with hydroxyl groups) .

Advanced: How does the electronic effect of the 2,4-dimethoxyphenyl group influence the chemical reactivity of the phenolic ring in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Donating Effects : Methoxy groups at the 2- and 4-positions activate the aromatic ring toward electrophilic substitution via resonance (+R effect). This directs incoming electrophiles to the para position relative to the cyano group .

- Experimental Validation : Perform nitration or halogenation reactions and analyze regioselectivity via ¹H NMR. Compare results with computational models (e.g., DFT calculations of electrostatic potential maps) .

- Competing Effects : Steric hindrance from methoxy groups may reduce reactivity at certain positions. Kinetic studies (e.g., monitoring reaction rates under varying conditions) can quantify these effects .

Basic: What are the solubility characteristics of this compound, and how can this inform solvent selection for biological assays?

Methodological Answer:

- Polar Solvents : Moderate solubility in DMSO or methanol due to the phenolic -OH and nitrile groups. Prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO) for cell-based assays .

- Lipophilicity : LogP values (calculated via ChemDraw or experimental shake-flask method) predict membrane permeability. Expect LogP ~2.5–3.0, suggesting moderate hydrophobicity .

- Stability Testing : Monitor degradation in PBS or cell culture media via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) over 24–72 hours .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) during structural confirmation?

Methodological Answer:

- Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., hindered rotation of methoxy groups) using variable-temperature NMR. Compare with simulated spectra (e.g., MestReNova software) .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidation products from nitrile to amide). Optimize purification steps if necessary .

- X-ray Crystallography : Resolve ambiguous signals by growing single crystals (solvent: ethyl acetate/hexane) and refining the structure via SHELXL .

Advanced: What strategies can be employed to study the enzyme inhibition potential of this compound in vitro?

Methodological Answer:

- Target Selection : Prioritize enzymes with phenolic substrates (e.g., tyrosinase, cytochrome P450) based on structural homology modeling .

- Assay Design : Use fluorometric or colorimetric kits (e.g., Folin-Ciocalteu for phenolic activity ). Include positive controls (e.g., kojic acid for tyrosinase inhibition).

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.